

Basic Pharmacokinetic Profile of Fosinopril in Rodents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic pharmacokinetic profile of **Fosinopril** in commonly used preclinical rodent models. **Fosinopril**, an ester prodrug, is hydrolyzed in vivo to its active diacid metabolite, **fosinopril**at, which is a potent angiotensin-converting enzyme (ACE) inhibitor. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in rodents is fundamental for the non-clinical development and interpretation of pharmacology and toxicology studies.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of **Fosinopril** is primarily characterized by the systemic exposure to its active metabolite, **fosinopril**at. Following oral administration, **Fosinopril** is slowly absorbed and rapidly and completely hydrolyzed to **fosinopril**at.

Data Presentation

While comprehensive tabular data for **Fosinopril** and **fosinopril**at in various rodent species is not readily available in a single source, the following tables summarize the key pharmacokinetic parameters gathered from multiple studies in rats.

Table 1: Pharmacokinetic Parameters of **Fosinopril**at in Rats After Oral Administration of **Fosinopril**



Parameter	Value	Species/Strain	Dosage	Reference
Absorption				
Oral Bioavailability (%)	9.7 - 13.6	Rat	Not Specified	[1]
Distribution				
Protein Binding (%)	≥ 95	Rat	Not Specified	[2]
Elimination				
Half-life (t½) (hours)	~11.5 (effective)	Rat (normotensive)	Repeated doses	[2][3]
Primary Excretion Routes	Renal and Fecal (approximately equal)	Rat	Not Specified	[4][5]

Table 2: Tissue Distribution of **Fosinopril**at in Male Rats 24 Hours After a Single Oral Dose of 14C-**Fosinopril** (25 mg/kg)

Tissue	Relative Concentration	Reference
Large Intestine	Highest	[2][3]
Small Intestine	High	[2][3]
Plasma	High	[2][3]
Liver	High	[2][3]
Lungs	High	[2][3]
Kidneys	High	[2][3]

Key Pharmacokinetic Processes Absorption







Fosinopril is absorbed from the proximal small intestine (duodenum/jejunum)[1][4]. The absolute oral absorption of **Fosinopril** in rats has been reported to be in the range of 9.7% to 13.6%[1].

Distribution

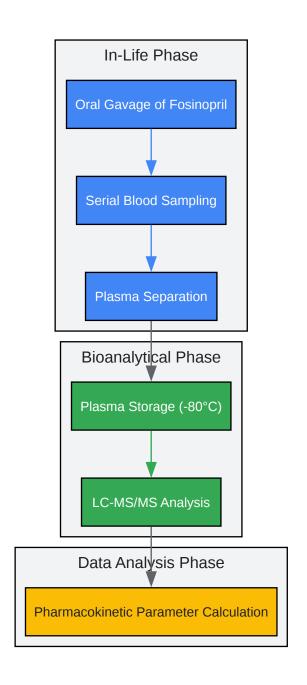
Following absorption and conversion to **fosinopril**at, the active metabolite is highly bound to plasma proteins (≥95%)[2]. Studies in pregnant rats have shown that **fosinopril**at can cross the placenta[1]. However, animal studies indicate that **fosinopril** and **fosinopril**at do not cross the blood-brain barrier[4]. Twenty-four hours after a single oral dose of radiolabeled **fosinopril** in male rats, the highest concentrations of **fosinopril**at were observed in the large and small intestines, plasma, liver, lungs, and kidneys[2][3].

Metabolism

Fosinopril is a prodrug that undergoes rapid and complete hydrolysis to its pharmacologically active metabolite, **fosinopril**at[2][4]. This biotransformation is believed to occur in the gastrointestinal mucosa and the liver[3][5]. In addition to hydrolysis, **fosinopril**at can be further metabolized to a glucuronide conjugate and a p-hydroxy metabolite[1][3][4][5]. In rats, the p-hydroxy metabolite of **fosinopril**at is as potent an ACE inhibitor as **fosinopril**at itself, while the glucuronide conjugate is devoid of ACE inhibitory activity[1][3][4][5].







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- To cite this document: BenchChem. [Basic Pharmacokinetic Profile of Fosinopril in Rodents: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673572#basic-pharmacokinetic-profile-of-fosinopril-in-rodents]

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